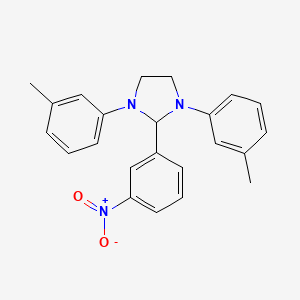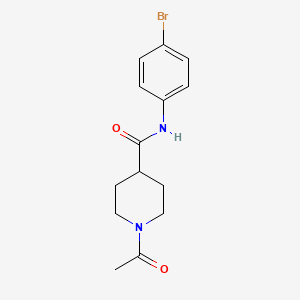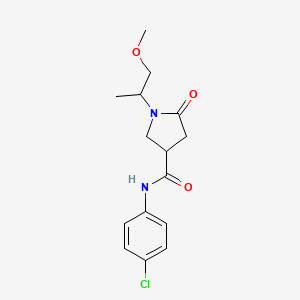
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine, also known as DMPNI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine is not fully understood yet. However, it has been proposed that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This mechanism of action may explain the potential anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines such as MCF-7, HeLa, and A549. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an antimetastatic agent. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well studied yet.
Advantages and Limitations for Lab Experiments
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine has several advantages for lab experiments such as its easy synthesis, high stability, and low toxicity. However, this compound also has some limitations such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, this compound may exhibit nonspecific binding to biomolecules and interfere with some biochemical assays.
Future Directions
There are several future directions for the research on 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine. First, the mechanism of action of this compound needs to be further elucidated to understand its potential as an anticancer agent. Second, the biochemical and physiological effects of this compound on normal cells and tissues need to be studied to assess its safety and toxicity. Third, the synthesis of this compound derivatives with improved solubility and bioavailability should be explored to enhance its pharmacological properties. Fourth, the potential applications of this compound in other fields such as materials science and imaging studies should be further investigated. Finally, the in vivo efficacy and pharmacokinetics of this compound should be evaluated in animal models to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent and its applications in other fields.
Synthesis Methods
The synthesis of 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine involves the reaction of 3-nitrobenzaldehyde and 3-methylbenzhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and supramolecular polymers. In organic chemistry, this compound has been used as a ligand for catalytic reactions such as Suzuki-Miyaura cross-coupling and C-H activation. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a molecular probe for imaging studies.
properties
IUPAC Name |
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-6-3-9-20(14-17)24-12-13-25(21-10-4-7-18(2)15-21)23(24)19-8-5-11-22(16-19)26(27)28/h3-11,14-16,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZXWAZDOLVCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5307133.png)

![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)

![5-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridine-2-carbonitrile](/img/structure/B5307171.png)

![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)

![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)